5-Methoxy-2-(methoxymethyl)phenol

Lipophilicity Hydrogen Bonding SAR

5-Methoxy-2-(methoxymethyl)phenol (CAS 62849-09-6) is a disubstituted phenolic compound belonging to the methoxyphenol class, characterized by a methoxy group at the 5-position and a methoxymethyl ether group at the 2-position of the benzene ring. With a molecular formula of C9H12O3 and an exact mass of 168.0786 Da, this compound presents a unique substitution pattern that distinguishes it from simpler methyl- or methoxy-substituted phenols.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 62849-09-6
Cat. No. B13934924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(methoxymethyl)phenol
CAS62849-09-6
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCOCC1=C(C=C(C=C1)OC)O
InChIInChI=1S/C9H12O3/c1-11-6-7-3-4-8(12-2)5-9(7)10/h3-5,10H,6H2,1-2H3
InChIKeyHNBVTSVBPNYGQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-(methoxymethyl)phenol (CAS 62849-09-6) Procurement Guide: Structural Identity, Physicochemical Properties, and Key Differentiators


5-Methoxy-2-(methoxymethyl)phenol (CAS 62849-09-6) is a disubstituted phenolic compound belonging to the methoxyphenol class, characterized by a methoxy group at the 5-position and a methoxymethyl ether group at the 2-position of the benzene ring [1]. With a molecular formula of C9H12O3 and an exact mass of 168.0786 Da, this compound presents a unique substitution pattern that distinguishes it from simpler methyl- or methoxy-substituted phenols [1]. Its PubChem CID is 585881, and it is also catalogued under DTXSID20342919 in the EPA DSSTox database [1].

Why Generic Phenolic Substitution Fails: The Case for 5-Methoxy-2-(methoxymethyl)phenol in Controlled Research and Industrial Applications


Methoxyphenols are not a uniform class; subtle variations in substitution pattern critically influence lipophilicity, hydrogen-bonding capacity, and metabolic stability [1]. The specific ortho-methoxymethyl ether and meta-methoxy arrangement in 5-methoxy-2-(methoxymethyl)phenol results in a computed XLogP3 of 1.2 and three hydrogen-bond acceptors, properties that differ markedly from common analogs such as 5-methoxy-2-methylphenol (XLogP3 ≈1.7-2.1, two acceptors) and 4-(methoxymethyl)phenol (XLogP3 ≈0.8, two acceptors) [2][3]. Generic substitution with a less lipophilic or differently H-bonding methoxyphenol could alter compound partitioning, receptor interactions, and in vitro assay outcomes, making precise sourcing essential for reproducible research and process development [1].

5-Methoxy-2-(methoxymethyl)phenol (62849-09-6) Quantitative Differentiator Guide: Evidence-Based Comparison with Closest Analogs


Structural Differentiation from Common Methoxyphenol Analogs Drives Distinct Physicochemical Profiles

The substitution pattern of 5-methoxy-2-(methoxymethyl)phenol imparts a distinct physicochemical signature relative to its nearest structural neighbors. Compared to 5-methoxy-2-methylphenol, which lacks the methoxymethyl ether oxygen, the target compound possesses three hydrogen bond acceptors (vs. two) and a lower computed XLogP3 (1.2 vs. ≈1.7–2.1) [1][2]. Relative to 4-(methoxymethyl)phenol, which has a para-methoxymethyl group but no 5-methoxy substitution, the target compound shows increased lipophilicity (XLogP3 1.2 vs. 0.8) and an additional hydrogen bond acceptor .

Lipophilicity Hydrogen Bonding SAR

Enhanced Lipophilicity Relative to Para-Methoxymethyl Phenol May Favor Membrane Permeability

When benchmarked against 4-(methoxymethyl)phenol, a commonly available methoxymethyl-substituted phenol, 5-methoxy-2-(methoxymethyl)phenol exhibits a 50% higher computed XLogP3 value (1.2 vs. 0.8) [1]. This difference is attributed to the additional 5-methoxy group, which increases overall molecular lipophilicity.

ADME Permeability Drug Design

Qualitative Identification in Natural Product Extracts Underscores Botanical Relevance

5-Methoxy-2-(methoxymethyl)phenol has been positively identified via GC-MS in the phenolic fraction of Telfairia occidentalis (fluted pumpkin) leaf extracts, alongside other known phenolic antioxidants [1]. While quantitative data for this specific compound in the extract is not provided, its detection in a plant species valued for high antioxidant activity suggests a potential natural origin.

Natural Products Phytochemistry GC-MS

Methoxymethyl Phenol Ethers as Versatile Synthetic Intermediates: Class-Level Applicability

As a methoxymethyl (MOM) ether of a phenol, 5-methoxy-2-(methoxymethyl)phenol falls within a class of compounds extensively used as protected intermediates in organic synthesis. Patents describe the utility of phenol methoxymethyl ethers as reaction intermediates, where the MOM group serves as a protecting group that can be selectively removed under mild acidic conditions [1]. While specific yield data for this exact compound are absent from the literature, the broader class of MOM-protected phenols is well-established in multi-step synthetic sequences.

Synthetic Chemistry Protecting Groups Intermediates

5-Methoxy-2-(methoxymethyl)phenol (62849-09-6) Best-Fit Research and Industrial Application Scenarios


Natural Product Dereplication and Metabolomics Studies

Based on its confirmed occurrence in Telfairia occidentalis leaf extracts via GC-MS [1], 5-methoxy-2-(methoxymethyl)phenol serves as a reference standard for dereplication workflows in plant metabolomics. Researchers analyzing phenolic profiles in botanicals can use this compound to confirm the presence of specific methoxymethyl-substituted methoxyphenols, aiding in chemotaxonomic classification and quality control of herbal materials.

Synthetic Chemistry Building Block for Complex Phenolic Architectures

The methoxymethyl (MOM) ether functionality positions this compound as a protected phenol intermediate in multi-step organic synthesis [2]. Chemists seeking to install a masked phenolic hydroxyl group with a defined 5-methoxy substitution pattern will find this compound useful for constructing natural product analogs, pharmaceuticals, or functional materials requiring controlled deprotection steps.

Physicochemical Property-Driven Lead Optimization in Drug Discovery

With a computed XLogP3 of 1.2 and three hydrogen bond acceptors [3], this compound offers a distinct physicochemical profile compared to simpler methoxyphenols. Medicinal chemists exploring structure-activity relationships (SAR) can employ it as a scaffold or reference point when fine-tuning lipophilicity and hydrogen-bonding capacity to optimize ADME properties of lead candidates.

Analytical Reference Standard for Chromatographic Method Development

The compound's unique mass spectral signature (base peak m/z 136 in GC-MS) [3] makes it suitable as a calibration standard for developing and validating GC-MS or LC-MS methods targeting methoxyphenols in complex matrices. This supports applications in environmental monitoring, food authenticity testing, and forensic chemistry.

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